![molecular formula C8H11ClF3NO2 B1407470 (2R)-2-アミノ-2-[3-(トリフルオロメチル)ビシクロ[1.1.1]ペンタン-1-イル]酢酸塩酸塩 CAS No. 1807920-97-3](/img/structure/B1407470.png)
(2R)-2-アミノ-2-[3-(トリフルオロメチル)ビシクロ[1.1.1]ペンタン-1-イル]酢酸塩酸塩
説明
(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClF3NO2 and its molecular weight is 245.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学における分子ロッド
ビシクロ[1.1.1]ペンタン (BCP)誘導体、本製品を含む、は材料科学において分子ロッドとして使用されてきました。これらの分子ロッドは、材料内の分子レベルで剛性を提供し、距離を定義する重要な構成要素です。 このアプリケーションは、特定の機械的特性を持つ先進材料の開発に不可欠です .
超分子リンカーユニット
本製品中のトリフルオロメチル基は、超分子化学に独自の要素を追加します。 リンカーユニットとして、非共有結合相互作用を通じて分子の集合に影響を与えることができ、これは超分子化学とナノテクノロジーにおける複雑な構造の構築に不可欠です .
液晶
BCP誘導体の構造上のユニークさは、液晶の開発に適しています。これらの材料は、従来の液体と固体結晶の特性の間の特性を持つ物質の状態を示します。 ディスプレイ、センサー、およびその他の電子デバイスで広く使用されています .
FRETセンサー
蛍光共鳴エネルギー移動 (FRET) センサーは、分子間相互作用を検出するための生物学的研究において不可欠です。 BCP誘導体は、その構造的剛性と官能基を受け入れる能力により、FRETセンサーの構成要素として役立ち、その感度と特異性を向上させることができます .
金属有機構造体 (MOF)
MOFは、ガス貯蔵、分離、触媒など、さまざまな用途を持つ多孔質材料です。 本製品のBCPコアは、MOFに統合されて安定性を向上させ、新しい機能を導入することができ、より効率的かつ選択的な触媒につながる可能性があります .
創薬における生体異性体
BCPモチーフは、創薬において内部アルキン、tert-ブチル基、モノ置換/1,4-二置換アリーンの貴重な生体異性体として出現しました。 化合物の立体特性と飽和度を高め、リード薬物化合物の溶解性、効力、代謝安定性を向上させることができます .
特性
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H/t4-,6?,7?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMRMPMCMLVMHG-KRQQWQAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


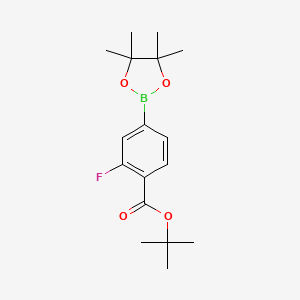

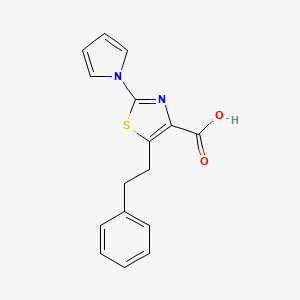
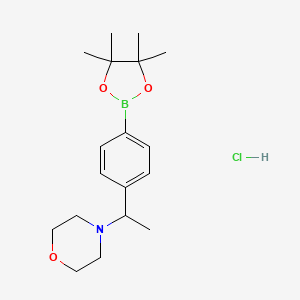

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
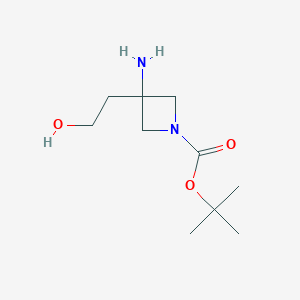
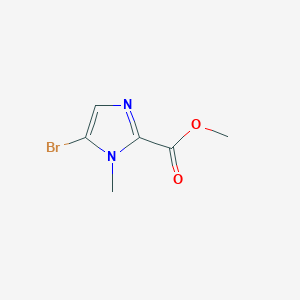
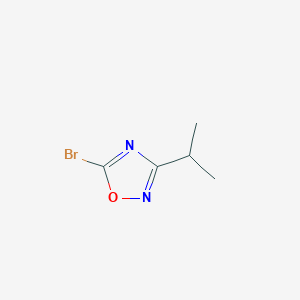
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
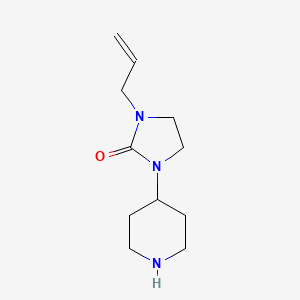
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
